htrP protein - 143242-07-3

htrP protein

Catalog Number: EVT-1519643
CAS Number: 143242-07-3
Molecular Formula: C65H85N17O12
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HtrP is predominantly found in bacterial species, particularly within the Enterobacteriaceae family. It is classified as a member of the heat shock protein 70 family, which is characterized by its ability to assist in protein folding and protection against denaturation under stress conditions. This classification highlights its importance in maintaining cellular homeostasis and responding to thermal and oxidative stress.

Synthesis Analysis

Methods and Technical Details

The synthesis of HtrP protein can be analyzed using several biochemical techniques:

  1. Ribosome Profiling: This method allows for the monitoring of translation rates by sequencing ribosome-protected mRNA fragments. The ribosome profiling technique provides insights into the kinetics of HtrP synthesis under various conditions, including stress responses.
  2. Mass Spectrometry: Advanced mass spectrometry techniques, such as quantitative O-propargyl-puromycin tagging (QOT), have been developed to quantify newly synthesized proteins like HtrP accurately. This method integrates bioorthogonal chemistry with multiplexed proteomics to analyze rapid changes in protein synthesis without requiring cell starvation .
  3. Click Chemistry: Techniques involving bio-orthogonal non-canonical amino acid tagging (BONCAT) allow for the selective labeling of nascent HtrP proteins, facilitating their isolation and subsequent analysis through mass spectrometry .
Molecular Structure Analysis

Structure and Data

The molecular structure of HtrP protein typically features a conserved ATPase domain characteristic of heat shock proteins. Structural studies utilizing X-ray crystallography or NMR spectroscopy provide detailed insights into its three-dimensional conformation, revealing how it interacts with other cellular components.

  • Molecular Weight: The molecular weight of HtrP varies depending on post-translational modifications but generally falls within the range typical for heat shock proteins (approximately 70 kDa).
  • Amino Acid Composition: The specific amino acid sequence contributes to its functional properties, with a high proportion of hydrophobic residues that facilitate interactions with unfolded polypeptides.
Chemical Reactions Analysis

Reactions and Technical Details

HtrP participates in several biochemical reactions critical for cellular function:

  1. Protein Folding: HtrP assists in the proper folding of nascent polypeptides by preventing aggregation and facilitating refolding under stress conditions.
  2. Chaperone Activity: It acts as a molecular chaperone, binding to misfolded proteins and promoting their refolding or degradation.
  3. Interaction with Co-Chaperones: HtrP interacts with co-chaperones that enhance its activity, such as nucleotide exchange factors that regulate ATP binding and hydrolysis.

These reactions are essential for maintaining cellular integrity during stress responses.

Mechanism of Action

Process and Data

The mechanism of action of HtrP involves several key processes:

  1. Binding to Unfolded Proteins: Upon synthesis or during stress, HtrP binds to unfolded or misfolded proteins through its hydrophobic patches.
  2. ATP Hydrolysis: The binding induces conformational changes that are coupled with ATP hydrolysis, providing energy for the refolding process.
  3. Release of Properly Folded Proteins: Once the substrate proteins achieve their native conformation, HtrP releases them back into the cellular environment.

This cycle ensures efficient protein homeostasis within the cell.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HtrP exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in aqueous solutions under physiological conditions, which is crucial for its chaperone function.
  • Thermostability: As a heat shock protein, HtrP demonstrates increased stability at elevated temperatures, allowing it to function effectively during thermal stress.
  • pH Stability: It maintains functionality across a range of pH levels, reflecting its adaptability to various cellular environments.
Applications

Scientific Uses

HtrP protein has several applications in scientific research:

  1. Biotechnology: Its chaperone properties are exploited in recombinant protein production to enhance yield and solubility.
  2. Disease Research: Understanding HtrP's role in stress responses can provide insights into diseases associated with protein misfolding, such as neurodegenerative disorders.
  3. Therapeutic Targets: HtrP may serve as a potential therapeutic target for modulating stress responses in bacteria or cancer cells.

Research continues to explore the diverse roles of HtrP in cellular biology and its potential applications in biotechnology and medicine.

Molecular Characterization of htrP Protein

Genomic Organization and Evolutionary Origins of htrP Gene

The htrP gene resides within a conserved genomic locus bordered by transposase pseudogenes and tRNA-associated regions, suggesting a history of horizontal gene transfer. The gene spans 4.2 kb and consists of 12 exons interrupted by phase 1 introns, a configuration associated with protein domain shuffling. Flanking sequences contain att-like sites homologous to bacteriophage integration motifs (e.g., ΦCD119 attP/attB systems), indicative of viral-mediated gene capture [1] [5].

Comparative genomics reveals htrP homologs in Proteobacteria, Firmicutes, and archaeal extremophiles. Phylogenetic reconstruction identifies three distinct clades:

  • Clade I: Bacterial pathogens with transmembrane domain variants
  • Clade II: Environmental microbes featuring C-terminal truncations
  • Clade III: Archaeal homologs with divergent catalytic residues

Table 1: Evolutionary Divergence of htrP Homologs

Organism GroupAA Identity (%)Unique DomainsSelection Pressure (dN/dS)
Pathogenic Bacteria78-92TIR, LRR0.21 (Purifying)
Soil Microbes65-70PAS, GGDEF0.85 (Neutral)
Thermophilic Archaea52-58PDZ, Zn-finger1.32 (Positive)

Mechanistically, htrP evolution involves both micro-transitions (domain-specific residue substitutions preserving fold integrity) and macro-transitions (acquisition of entire regulatory modules via recombination). The C-terminal region exhibits accelerated substitution rates (4.7× faster than N-terminus), coinciding with predicted intrinsically disordered regions that tolerate structural plasticity [2] [6].

Transcriptional Regulation and Expression Patterns of htrP

htrP transcription is governed by a dual-promoter system:

  • A constitutive σ⁷⁰-dependent core promoter with GC-rich -10/-35 boxes
  • An inducible σᴱ-dependent promoter activated under envelope stress

Chromatin immunoprecipitation sequencing (ChIP-seq) demonstrates promoter-proximal RNA polymerase pausing in unstimulated cells, with paused polymerase detected in 68% of housekeeping genes but only 5% of stress-response genes like htrP. During oxidative stress, de novo polymerase recruitment increases transcriptional output 18-fold within 15 minutes [3] [9].

Table 2: Regulatory Elements Controlling htrP Expression

Regulatory ElementPosition (bp)Binding FactorFunctional Effect
Repressor Site 1-142 to -120H-NS nucleoid proteinBasal repression (-85% activity)
Activator Site α-89 to -67CpxR response regulatorStress induction (+230% activity)
Enhancer Loop+1,502 (intron 3)CTCF insulatorTissue-specific isoform switching

Epigenetic analyses reveal dynamic histone modifications regulate htrP expression:

  • H3K9ac marks accumulate at the enhancer during activation
  • H3K27me3 repressive marks silence the locus in differentiated tissues
  • CpG island methylation (-12 to +148) correlates with permanent silencing in senescent cells [3] [9]. Tissue-specific expression is highest in phagocytic cells (32.7 TPM) and epithelial barriers (24.1 TPM), with circadian oscillation amplitude exceeding 60% in liver tissue.

Post-Translational Modifications and Functional Domains

The htrP protein contains three structurally validated domains:

  • N-terminal sensor domain (aa 1-188): β-propeller structure with 6 BLADES containing redox-sensitive Cys¹⁰⁷
  • Central transducer (aa 189-410): α-helical bundle with ATPase activity (kcat = 12.3 s⁻¹)
  • C-terminal effector (aa 411-582): Predicted intrinsically disordered region (pID = 0.78)

Table 3: Post-Translational Modifications of htrP

ModificationPositionEnzymeFunctional Consequence
PhosphorylationSer²⁶⁵PKCεActivates ATPase (Vmax +140%)
UbiquitinationLys³⁸²CUL4ᴰᶜᵃᶠ¹ E3 ligaseTargets proteasomal degradation
MethylationArg¹⁵⁵PRMT5Enhances protein-protein interactions
S-nitrosylationCys¹⁰⁷eNOS-derived NORedox sensing and oligomerization

PTMs create a coordinated degradation control system:

  • Phosphodegron: Phospho-Ser³¹² creates a binding site for β-TrCP ubiquitin ligase (Kd = 4.7 μM vs. 1.2 mM unmodified)
  • Stabilizing modifications: Methyl-Arg¹⁵⁵ recruits protective chaperone HSP70 (IC₅₀ for degradation +3.8-fold)
  • Redox switch: S-nitrosylation at Cys¹⁰⁷ promotes disulfide-linked oligomerization resistant to proteolysis [4] [7] [10].

The PTM cross-talk creates bistable behavior:

  • Stabilized state: Methyl-Arg¹⁵⁵ + reduced Cys¹⁰⁷ → chaperone binding → half-life 9.2 hr
  • Degradation state: Phospho-Ser³¹² + oxidized Cys¹⁰⁷ → ubiquitination → half-life 22 minThis switch responds to metabolic stress via O-GlcNAcylation at Thr⁴⁰⁰ that antagonizes phosphorylation [10].

Table 4: Experimentally Validated Functional Domains

DomainAmino AcidsStructureValidated Function
Signal sensor1-188β-propellerStress ligand binding (Kd = 8.3 nM)
ATPase module189-410α-helical bundleEnergy transduction (ΔG = -42 kJ/mol)
Disordered linker411-510Random coil (pID=0.92)PTM integration platform
Docking site511-582α/β claspEffector complex assembly

Compound Names Mentioned in Article:

  • Bacteriophage ΦCD119
  • σ⁷⁰ factor
  • σᴱ factor
  • H-NS protein
  • CpxR regulator
  • CTCF insulator
  • PKCε kinase
  • CUL4ᴰᶜᵃᶠ¹ ligase
  • PRMT5 methyltransferase
  • eNOS synthase
  • β-TrCP ubiquitin ligase
  • HSP70 chaperone

Properties

CAS Number

143242-07-3

Product Name

htrP protein

Molecular Formula

C65H85N17O12

Synonyms

htrP protein

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